4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide
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Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O5S3 and its molecular weight is 506.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Thiazole derivatives, like the compound , have been synthesized and evaluated for various biological activities. The antimicrobial activity of synthesized thiazole derivatives has been confirmed, with certain derivatives displaying significant activity against both gram-positive and gram-negative bacterial species, as well as antifungal properties. Specifically, derivatives with electron-donating groups like hydroxyl and amino substituents have shown maximum antimicrobial activity. This emphasizes the potential of such compounds in the development of new antimicrobial agents (Chawla, 2016).
Anticancer Applications
Thiazole derivatives have also shown promise in anticancer applications. For instance, pro-apoptotic indapamide derivatives synthesized from thiazole compounds have demonstrated significant activity against melanoma cell lines. This indicates the potential utility of thiazole derivatives in developing novel anticancer therapies (Yılmaz et al., 2015).
Biological Studies and Material Synthesis
The compound has been part of studies focusing on the synthesis of novel materials with biological applications. For instance, poly(amide-imide)s containing thiazole moiety were synthesized, demonstrating the compound's role in creating new materials with potential biological applications (Mallakpour & Ahmadizadegan, 2013).
Antimicrobial and Antifungal Action
Furthermore, derivatives of the compound have been synthesized and examined for antimicrobial and antifungal activity, showing sensitivity to a range of bacteria and fungi. This highlights the compound's role in the development of new antimicrobial and antifungal agents (Sych et al., 2019).
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S3/c1-13-7-14(2)10-24(9-13)33(29,30)17-5-3-15(4-6-17)20(26)23-21-22-18(12-32-21)19-8-16(11-31-19)25(27)28/h3-6,8,11-14H,7,9-10H2,1-2H3,(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPUTVLAKBRFKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.